molecular formula C12H16N2O B1310331 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine CAS No. 883545-36-6

1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine

Cat. No. B1310331
M. Wt: 204.27 g/mol
InChI Key: JRWGQKZCVBUDKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine, also known as MEMI, is an indole amine derivative that has become increasingly popular in recent years due to its potential as a synthetic intermediate and its wide range of applications in scientific research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine involves the condensation of 2-methyl-1H-indole-5-carboxaldehyde with 2-methoxyethylamine followed by reduction of the resulting imine.

Starting Materials
2-methyl-1H-indole-5-carboxaldehyde, 2-methoxyethylamine, Sodium borohydride (NaBH4), Methanol, Diethyl ether, Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

Reaction
Step 1: Dissolve 2-methyl-1H-indole-5-carboxaldehyde (1.0 equiv) and 2-methoxyethylamine (1.2 equiv) in methanol (10 mL) and add a catalytic amount of hydrochloric acid (HCl)., Step 2: Heat the reaction mixture at reflux for 4-6 hours until TLC analysis shows complete consumption of the starting material., Step 3: Cool the reaction mixture to room temperature and add sodium hydroxide (NaOH) solution to adjust the pH to 9-10., Step 4: Extract the product with diethyl ether (3 x 20 mL) and combine the organic layers., Step 5: Wash the organic layer with water (2 x 20 mL), dry over sodium sulfate (Na2SO4), filter and concentrate the solvent under reduced pressure to obtain the crude product., Step 6: Dissolve the crude product in methanol (10 mL) and add a solution of sodium borohydride (NaBH4) (1.5 equiv) in methanol dropwise with stirring at 0-5°C., Step 7: Stir the reaction mixture at room temperature for 2-4 hours until TLC analysis shows complete reduction of the imine., Step 8: Quench the reaction by adding water (10 mL) and acidify with hydrochloric acid (HCl) to pH 2-3., Step 9: Extract the product with diethyl ether (3 x 20 mL) and combine the organic layers., Step 10: Wash the organic layer with water (2 x 20 mL), dry over sodium sulfate (Na2SO4), filter and concentrate the solvent under reduced pressure to obtain the pure product.

Scientific Research Applications

1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine has a wide range of applications in scientific research, including as a synthetic intermediate, as a reagent for the synthesis of other compounds, and as a tool to study the structure and function of various biological systems. 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine can also be used to study the effects of indole-based compounds on the nervous system, as well as to study the effects of chemical modifications on the activity of proteins and enzymes.

Mechanism Of Action

1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine is thought to act as an agonist at serotonin receptors, as well as at other serotonin-related receptors. It is also thought to act as an antagonist at certain types of receptors, including the 5-HT3 receptor, which is involved in the regulation of anxiety and depression. In addition, 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine has been shown to interact with other neurotransmitter systems, including the dopamine, norepinephrine, and GABA systems.

Biochemical And Physiological Effects

1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine has been shown to have various biochemical and physiological effects. In laboratory studies, 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine has been found to increase the production of serotonin in the brain, which is thought to be responsible for its antidepressant and anxiolytic effects. In addition, 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine has been shown to have anti-inflammatory and anti-oxidant effects, as well as to reduce the production of pro-inflammatory cytokines. Finally, 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine has been found to have neuroprotective effects, which may be due to its ability to reduce the production of reactive oxygen species.

Advantages And Limitations For Lab Experiments

1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine has several advantages for use in laboratory experiments. It is relatively inexpensive, readily available, and easy to synthesize. In addition, 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine is highly soluble in aqueous solutions, making it ideal for use in a variety of experimental conditions. On the other hand, 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine has some limitations for use in laboratory experiments. It is not suitable for use in long-term experiments, as it is rapidly degraded in the presence of light and oxygen. In addition, 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine is not suitable for use in experiments involving animals or humans, as it has not been thoroughly tested for safety or efficacy.

Future Directions

1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine has a wide range of potential applications in scientific research, and there are many future directions that could be explored. For example, 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine could be used to study the effects of indole-based compounds on the nervous system, as well as to study the effects of chemical modifications on the activity of proteins and enzymes. In addition, 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine could be used to develop new therapeutic agents for the treatment of various neurological disorders, such as depression and anxiety. Finally, 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine could be used to develop new diagnostic tools for the detection of various diseases and conditions.

properties

IUPAC Name

1-(2-methoxyethyl)-2-methylindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-7-10-8-11(13)3-4-12(10)14(9)5-6-15-2/h3-4,7-8H,5-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWGQKZCVBUDKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1CCOC)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine

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